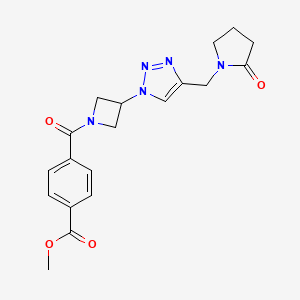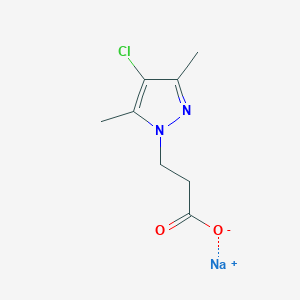
methyl 4-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate is a useful research compound. Its molecular formula is C19H21N5O4 and its molecular weight is 383.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Conformational Preferences and Ring Contractions
The incorporation of specific groups at the α carbon of proline analogs and the effects of ring contractions, such as from a pyrrolidine to an azetidine ring, significantly influence the conformational preferences of these compounds. The transition to a four-membered azetidine ring reduces conformational flexibility and induces a quasi-planar geometry, affecting the molecule's conformational dynamics and potential interactions in biological systems (Revilla-López et al., 2012).
Crystal Structure and Molecular Arrangements
The synthesis and crystallographic analysis of a related compound revealed insights into its molecular structure, including the presence of disorder in the methoxycarbonyl group and the orientation of aryltriazenyl groups. This analysis provides a foundation for understanding the structural characteristics and potential reactivity of similar compounds (Moser et al., 2005).
Synthesis and Reactivity
Generation of Nonstabilized Azomethine Ylides
The heating of α-amino acids with various carbonyl compounds leads to the generation of nonstabilized azomethine ylides, which can be trapped by different dipolarophiles to produce a range of cyclic compounds. This method highlights a synthetic pathway that could be applicable to the synthesis of related structures (Tsuge et al., 1987).
Reactivity with Methylazide and Formation of Pyrrolidines
The reaction of methylazide with alkenes bearing electron-withdrawing substituents leads to 1,2,3-triazolines, which upon thermolysis can give rise to pyrrolidines through cycloreversion and nitrogen extrusion. This process indicates the potential reactivity of similar structures in the formation of cyclic compounds (Hetet et al., 2010).
Application in Drug Development
HIV Entry Inhibitors
The mechanism of action of certain allosteric noncompetitive inhibitors of the CCR5 receptor, which are potent antiviral agents for HIV-1, provides a framework for understanding how structural modifications could enhance or alter biological activity. The unique divergence of blockade of function and binding observed with some antagonists highlights the complexity of receptor interactions and the potential for targeted drug development (Watson et al., 2005).
Eigenschaften
IUPAC Name |
methyl 4-[3-[4-[(2-oxopyrrolidin-1-yl)methyl]triazol-1-yl]azetidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-28-19(27)14-6-4-13(5-7-14)18(26)23-11-16(12-23)24-10-15(20-21-24)9-22-8-2-3-17(22)25/h4-7,10,16H,2-3,8-9,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHESNKUGXSZDOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Cyclopentylsulfanyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2407402.png)

![2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2407404.png)



![N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]prop-2-enamide](/img/structure/B2407414.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2407419.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2407420.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/no-structure.png)

![3-Amino-7-bromo-1,3,4,5-tetrahydrobenzo[b]azepin-2-one](/img/structure/B2407424.png)

